molecular formula C25H48N8O10 B12855389 L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate

Cat. No.: B12855389
M. Wt: 620.7 g/mol
InChI Key: MCCFILVNRMOMQC-DZOCJTNESA-N
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Description

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate is a synthetic peptide compound composed of four amino acids: threonine, proline, arginine, and lysine, with two acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, threonine, is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, proline, is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: The deprotection and coupling steps are repeated for arginine and lysine.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

    Acetylation: The peptide is acetylated using acetic anhydride to form the diacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be performed using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to break disulfide bonds.

    Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis, chemical modification reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in cell signaling, protein-protein interactions, and enzyme-substrate recognition.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle, antimicrobial agent, and in wound healing.

    Industry: Utilized in the development of biomaterials, biosensors, and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline acetate
  • L-Proline, L-threonyl-L-lysyl-L-prolyl-L-arginyl

Uniqueness

L-Threonyl-L-prolyl-L-arginyl-L-lysine diacetate is unique due to its specific amino acid sequence and acetylation, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different stability, solubility, and bioactivity profiles, making it suitable for specific research and industrial applications.

Properties

Molecular Formula

C25H48N8O10

Molecular Weight

620.7 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13+,14+,15+,16+;;/m1../s1

InChI Key

MCCFILVNRMOMQC-DZOCJTNESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)N)O.CC(=O)O.CC(=O)O

Origin of Product

United States

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